1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-
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Overview
Description
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- is a chemical compound with the molecular formula C21H46NO3S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension and forming micelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- typically involves the quaternization of hexadecylamine with dimethyl sulfate, followed by the introduction of a sulfopropyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- is utilized in various scientific research fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Applied in detergents, cosmetics, and personal care products for its surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and forming micelles. This mechanism is crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a similar structure but different counterion.
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter hydrophobic tail.
Triton X-100: A non-ionic surfactant with a different hydrophilic head group.
Uniqueness
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- is unique due to its specific combination of a long hydrophobic tail and a sulfopropyl group, which provides distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and micelle formation.
Properties
CAS No. |
108930-53-6 |
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Molecular Formula |
C21H46NO3S+ |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
hexadecyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3/p+1 |
InChI Key |
TUBRCQBRKJXJEA-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
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